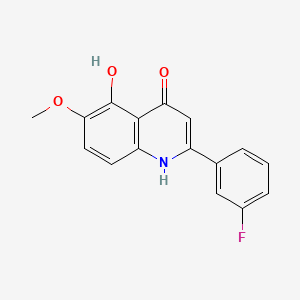

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVJMDUIINBSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256037-41-8 | |

| Record name | Dephosphorylated CVM-1118 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-FLUOROPHENYL)-5-HYDROXY-6-METHOXY-4(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ8L8BAV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Skraup and Doebner-Miller Reactions

The Skraup reaction, a classical method for quinoline synthesis, involves condensing aniline derivatives with glycerol in concentrated sulfuric acid at elevated temperatures. For 2-(3-fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, this approach would require a substituted aniline precursor bearing methoxy and hydroxyl groups. However, the Skraup method faces limitations:

-

High acid consumption : 2–3 equivalents of sulfuric acid per mole of aniline, necessitating extensive neutralization.

-

Oxidant toxicity : Traditional oxidants like nitrobenzene or arsenic pentoxide raise environmental and safety concerns.

-

Low regioselectivity : Competing cyclization pathways complicate isolation of the desired 4(1H)-quinolinone isomer.

The Doebner-Miller variant replaces glycerol with acrolein, but retains challenges in product purification and energy-intensive steam distillation.

Modern Catalytic Approaches

Twin-Catalyst Systems (Silferc/ZnCl₂)

Patent US20070123708A1 discloses a one-pot method using:

-

Silferc catalyst : Ferric chloride impregnated on silica gel (1:1–1:3 molar ratio vs. aniline)

-

ZnCl₂ : Added post initial cyclization to promote aromatization

Typical Procedure :

-

Stir 3-fluoroaniline derivative in acetic acid with silferc under nitrogen

-

Add methyl vinyl ketone dropwise at 50–90°C (1 h)

-

Introduce ZnCl₂ and reflux (2–5 h)

-

Basify with NaOH, extract with ethyl acetate

Advantages :

Palladium-Mediated Cross-Coupling

PMC study demonstrates C–H functionalization for 3-substituted quinolines:

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | 3-Bromoquinolin-2(1H)-one precursor | 75–89% |

| Suzuki Coupling | Pd(OAc)₂, 1,10-phenanthroline, MW irradiation | 39–89% |

| Amination | PdDppfCl₂·CH₂Cl₂, CuTC, Cs₂CO₃ | 67% |

For the 3-fluorophenyl group, Suzuki-Miyaura coupling between 3-bromo-5-hydroxy-6-methoxyquinolin-4(1H)-one and 3-fluorophenylboronic acid is feasible.

Functional Group Introduction Strategies

Methoxy Group Installation

Methylation :

Demethylation :

Hydroxylation

-

Direct oxidation : MnO₂ in acetone (20–25°C, 12 h) introduces 5-hydroxy group

-

Protecting groups : Acetyl or TBS ethers prevent unwanted side reactions during coupling steps

Process Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The quinolinone core can be reduced to form a dihydroquinolinone.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolinone derivatives.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The 4(1H)-quinolinone core (as in the target compound) differs from 2(1H)-quinolinone derivatives (e.g., ) in ring tautomerism, affecting electron distribution and bioavailability .

- Fluorine vs.

- Hydroxy/Methoxy Groups: The C5 hydroxyl and C6 methoxy groups may confer antioxidant or metal-chelating properties, similar to 6-quinolinol derivatives .

Implications for Target Compound :

- The hydroxyl group at C5 may enhance anti-inflammatory activity, as seen in tryptanthrin (IC50 = 1.2 µM) .

Physicochemical and Analytical Properties

Physicochemical Comparison

Key Notes:

- The target compound’s higher molecular weight (285 vs. 145 for 4(1H)-quinolinone) suggests reduced solubility, mitigated by polar groups (-OH, -OCH3) .

- Fluorine’s inductive effect may lower the pKa of the hydroxyl group compared to non-fluorinated analogs.

Biological Activity

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, with the molecular formula and CAS number 1256037-41-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 285.27 g/mol

- SMILES Notation :

COc1ccc2NC(=CC(=O)c2c1O)c3cccc(F)c3 - IUPAC Name : 2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic methods have been reported in literature, showcasing the versatility of this compound in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

Antitumor Activity

This compound has demonstrated promising antitumor effects in vitro. For instance, it exhibited significant inhibition against various cancer cell lines, with IC50 values indicating effective cytotoxicity. Research has shown that derivatives of quinolinones often act on multiple pathways involved in tumor progression.

Antimicrobial Properties

Quinolinone derivatives are known for their antimicrobial activities. In particular, this compound has been evaluated for its efficacy against a range of bacterial and fungal strains. Its mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic functions.

Inhibition of Protein Kinases

Recent evaluations indicate that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. The ability to inhibit kinases such as JAK3 and NPM1-ALK suggests potential applications in targeted cancer therapies.

Table 1: Biological Activities and IC50 Values

| Activity Type | Target/Pathway | IC50 (µM) |

|---|---|---|

| Antitumor | Various cancer cell lines | 0.25 - 0.78 |

| Antimicrobial | E. coli, S. aureus | Varies by strain |

| Protein Kinase Inhibitor | JAK3, NPM1-ALK | 0.36 - 0.54 |

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on human breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis.

- Antimicrobial Testing : In vitro assays against pathogenic bacteria demonstrated that the quinolinone derivative inhibited growth at concentrations significantly lower than those required for conventional antibiotics.

- Kinase Inhibition : A recent publication revealed that this compound effectively inhibited JAK3 with an IC50 value of approximately 0.46 µM, suggesting its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.

Q & A

Q. Table 1: Key Precursors and Reaction Conditions

| Precursor | Purity | Reaction Temperature | Key Reference |

|---|---|---|---|

| 5-Hydroxy-3,4-dihydroquinolinone | 98% | 25°C | |

| 3-(4-Methoxyphenyl)pyrazole | >99% | -20°C to 0°C | |

| 8-Benzyloxy-5-bromoacetylquinolinone | 98% | 50°C |

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

A combination of 1D/2D NMR , X-ray crystallography , and HPLC-AMS is recommended:

- NMR : Assign peaks using ¹H and ¹³C NMR to confirm fluorophenyl and methoxy substituents. For example, 4(1H)-quinolinone derivatives show distinct aromatic proton shifts at δ 6.8–8.2 ppm .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for polymorph identification .

- HPLC-AMS : Detect trace impurities (<0.1%) using accelerator mass spectrometry with on-column limits of ≤5 dpm .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Detection Limit | Reference |

|---|---|---|---|

| 1H NMR | δ 6.8–8.2 ppm (aromatic protons) | 0.1 mmol | |

| X-ray | Space group P2₁/c | 1 Å resolution | |

| HPLC-AMS | Cmax: 1.6–2.9 dpm/mL | 0.01 µg/mL |

Advanced: How can researchers resolve contradictions in reported solubility or spectroscopic data?

Answer:

Contradictions often arise from polymorphic forms or solvent interactions. Methodological solutions include:

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using standardized USP protocols .

- Cross-validation : Compare NMR chemical shifts with authenticated standards (e.g., 4(1H)-quinolinone in deuterated DMSO) .

- Thermogravimetric analysis (TGA) : Differentiate hydrate vs. anhydrous forms impacting solubility .

Advanced: What pharmacokinetic (PK) strategies apply to this compound in human studies?

Answer:

Use accelerator mass spectrometry (AMS) for low-dose PK studies:

Q. Table 3: PK Parameters from AMS Studies

| Parameter | Value Range | Matrix | Reference |

|---|---|---|---|

| Cmax | 1.6–2.9 dpm/mL | Plasma | |

| tmax | 2–3 hours | Plasma | |

| Total Recovery | 93.5% (feces + urine) | Excreta |

Advanced: How should polymorph screening be conducted to ensure pharmacological relevance?

Answer:

- Screening methods : Use solvent evaporation (ethanol/water) and slurry conversion to identify stable forms .

- Bioimpact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to correlate with bioavailability .

Advanced: What in vitro models are suitable for evaluating biological activity?

Answer:

- Mucosal protection assays : Use gastric epithelial cell lines (e.g., AGS) to mimic Rebamipide’s mechanism, measuring cyclooxygenase-2 upregulation .

- Antimicrobial testing : Follow protocols for related quinolinones (e.g., MIC against S. aureus) .

Basic: How should stability studies be designed for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.